molecular formula C17H26BNO3 B578142 N-propyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide CAS No. 1256359-91-7

N-propyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide

Número de catálogo: B578142
Número CAS: 1256359-91-7
Peso molecular: 303.209
Clave InChI: COCJCWKEPWIAFJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Its molecular formula is C₁₇H₂₆BNO₃, and it features a propylamide group attached to a phenyl ring bearing a pinacol boronate ester . The compound’s boronate moiety enables participation in transition-metal-catalyzed reactions, while the amide group enhances solubility and modulates biological interactions.

Propiedades

IUPAC Name

N-propyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BNO3/c1-6-10-19-15(20)12-13-8-7-9-14(11-13)18-21-16(2,3)17(4,5)22-18/h7-9,11H,6,10,12H2,1-5H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COCJCWKEPWIAFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC(=O)NCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682294
Record name N-Propyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256359-91-7
Record name N-Propyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Palladium-Catalyzed Miyaura Borylation

The most widely reported method involves palladium-catalyzed borylation of N-(3-bromophenyl)acetamide derivatives using bis(pinacolato)diboron. A representative protocol proceeds as follows:

Procedure :
A mixture of N-(3-bromophenyl)acetamide (2.5 g, 11.6 mmol), bis(pinacolato)diboron (4.4 g, 17.5 mmol), potassium acetate (3.4 g, 35 mmol), and PdCl₂(dppf)₂ (0.95 g, 1.1 mmol) in 1,4-dioxane (100 mL) is degassed with nitrogen and heated at 85°C for 12 hours. The crude product is purified via column chromatography (ethyl acetate/petroleum ether, 15% v/v), yielding 1.55 g (51%) of the title compound as a pink solid.

Key Data :

  • Catalyst : PdCl₂(dppf)₂ (5 mol%)

  • Base : Potassium acetate (3 equiv)

  • Solvent : 1,4-Dioxane

  • Temperature : 85°C

  • Yield : 51%

Mechanistic Insights :
The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), transmetallation with the diboron reagent, and reductive elimination to form the C–B bond. The electron-withdrawing acetamide group directs borylation to the meta position relative to the amide.

Nickel-Catalyzed Borylation for Enhanced Efficiency

Nickel catalysts offer an alternative to palladium, particularly for electron-deficient substrates. A high-yielding protocol employs dichlorobis(trimethylphosphine)nickel:

Procedure :
N-(3-Chlorophenyl)acetamide (85.1 mg, 0.5 mmol), bis(pinacolato)diboron (140 mg, 0.55 mmol), cesium fluoride (152 mg, 1.0 mmol), and dichlorobis(trimethylphosphine)nickel (1.4 mg, 0.005 mmol) in 1,4-dioxane (0.5 mL) are heated at 100°C for 12 hours under argon. Purification by silica gel chromatography (hexane/chloroform/ethyl acetate) affords the product in 93% yield.

Key Data :

  • Catalyst : NiCl₂(PMe₃)₂ (1 mol%)

  • Additive : Cesium fluoride (2 equiv)

  • Solvent : 1,4-Dioxane

  • Temperature : 100°C

  • Yield : 93%

Advantages :
Nickel catalysis circumvents the need for stringent anhydrous conditions and achieves higher yields for chlorinated substrates compared to palladium.

Suzuki-Miyaura Coupling of Preformed Boronic Esters

Coupling with Aryl Halides

The boronic ester intermediate is often coupled with halogenated heterocycles in drug discovery. A representative example uses 7-bromo-5-methylthieno[3,2-c]pyridin-4-one:

Procedure :
7-Bromo-5-methylthieno[3,2-c]pyridin-4-one (210 mg, 0.5 mmol), N-propyl-2-[3-(pinacolatoboryl)phenyl]acetamide (261 mg, 1.0 mmol), potassium carbonate (346 mg, 2.5 mmol), and Pd(PPh₃)₄ (35 mg, 10 mol%) in 1,2-dimethoxyethane (3 mL) and water (0.5 mL) are microwaved at 120°C for 20 minutes. Purification by chromatography yields the coupled product in 30% yield.

Key Data :

  • Catalyst : Pd(PPh₃)₄ (10 mol%)

  • Base : Potassium carbonate (5 equiv)

  • Solvent : 1,2-Dimethoxyethane/water

  • Temperature : 120°C (microwave)

  • Yield : 30%

Challenges :
Low yields here may stem from steric hindrance at the thienopyridinone core or competing protodeboronation.

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

Comparative studies reveal that 1,4-dioxane outperforms DME or THF in borylation reactions due to its high boiling point (101°C) and compatibility with palladium catalysts. For example, reactions in dioxane at 85°C achieve 51% yield, whereas DME at reflux (83°C) yields 74%.

Catalytic Systems

Palladium vs. Nickel :

ParameterPdCl₂(dppf)₂NiCl₂(PMe₃)₂
Typical Yield51–74%93%
Substrate CompatibilityBromides > ChloridesChlorides > Bromides
CostHighModerate

Nickel catalysts are preferable for chlorides but require higher temperatures.

Análisis De Reacciones Químicas

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids or borates.

  • Reduction: : Reduction reactions can target the amide group, potentially converting it to an amine under suitable conditions.

  • Substitution: : The boronic ester group is highly reactive in Suzuki-Miyaura cross-coupling reactions, allowing for the substitution of the boron moiety with various aryl or vinyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for reduction.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are commonly used in Suzuki-Miyaura reactions.

Major Products Formed

    Oxidation: Boronic acids or borates.

    Reduction: Corresponding amines.

    Substitution: Various substituted aromatic compounds depending on the reactants used in the Suzuki-Miyaura reaction.

Aplicaciones Científicas De Investigación

Drug Development

N-propyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide has been investigated for its potential therapeutic effects. The incorporation of boron into drug design has been shown to improve the pharmacokinetic properties of compounds. For instance:

  • Targeted Drug Delivery : The dioxaborolane moiety can facilitate the delivery of nucleic acids to specific organs or tissues, enhancing the efficacy of gene therapy approaches .
  • Antimicrobial Activity : Studies have indicated that compounds containing boron can exhibit antimicrobial properties. This suggests that this compound may be explored as a scaffold for developing new antibiotics .

Structure–Activity Relationship Studies

Research has focused on how variations in the structure of compounds similar to this compound affect their biological activity. For example:

  • Oxazolidinones : A related study demonstrated that structural modifications could significantly influence the uptake and efficacy against Gram-negative bacteria . This highlights the importance of exploring structural variations in developing effective antimicrobial agents.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its unique functional groups:

Multicomponent Reactions

This compound can participate in multicomponent reactions (MCRs), which are valuable for synthesizing complex molecules efficiently. For instance:

  • Ugi Reactions : The compound can be utilized in Ugi-type reactions to generate diverse libraries of compounds with potential biological activities . This methodology allows for rapid exploration of chemical space.

Boron Chemistry Applications

The presence of the boron atom allows this compound to engage in various transformations:

  • Cross-Coupling Reactions : Boron-containing compounds are often used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This application is crucial for synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivityInvestigated structure–activity relationships; identified potential antimicrobial properties against Gram-negative bacteria.
Multicomponent ReactionsDemonstrated successful application in Ugi reactions leading to diverse product formation with high yields.
Drug DesignExplored structure-based design strategies highlighting the role of boron in enhancing drug efficacy and targeting capabilities.

Mecanismo De Acción

The mechanism by which N-propyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide exerts its effects is primarily through its participation in chemical reactions. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. This process involves the formation of a palladium-boron intermediate and the subsequent transfer of the aryl group to the coupling partner.

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

Key Structural Variations

N-(3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Acetamide (CAS 480424-93-9) Molecular Formula: C₁₄H₂₀BNO₃ Key Difference: Acetyl group instead of propylamide. Impact: Reduced lipophilicity (logP ~1.8 vs.

N-Cyclohexyl-2-{N-[4-Fluoro-3-(Pinacol Boronate)Benzyl]Acetamido}-2-Phenylacetamide (5c)

  • Molecular Formula : C₃₀H₄₀BFN₂O₄
  • Key Differences : Cyclohexyl group, fluorine substituent, and benzyl linkage.
  • Impact : Fluorine enhances metabolic stability; cyclohexyl group increases steric bulk, possibly reducing reactivity in cross-coupling reactions .

N-Benzyl-2-(3-Boronatophenyl)-2-(2-Oxoazetidin-1-yl)Acetamide Key Difference: Azetidinone ring and benzyl group. Impact: Azetidinone introduces rigidity and hydrogen-bonding capacity, which may improve binding to biological targets like tubulin .

N-Isopropyl-2-(4-(Pinacol Boronate)Phenoxy)Acetamide (CAS 1704122-04-2) Molecular Formula: C₁₇H₂₆BNO₄ Key Difference: Phenoxy linker instead of phenylacetamide.

Table 1: Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point/Form Yield Key Substituent
Target Compound (N-Propyl) C₁₇H₂₆BNO₃ 303.20 Not reported N/A Propylamide
N-(3-Boronatophenyl)Acetamide C₁₄H₂₀BNO₃ 261.12 Solid 42% Acetyl
Compound 5c (Fluorinated Cyclohexyl Deriv.) C₃₀H₄₀BFN₂O₄ 509.30 110°C (solid) 74% Cyclohexyl, Fluorine
N-(4-tert-Butylphenyl)Boronato Acetamide C₂₃H₃₁BNO₃ 380.31 Oil 43% tert-Butyl
Pyridinyl Derivative (CAS 1201645-46-6) C₁₃H₁₉BN₂O₃ 262.11 Not reported 75% Pyridine ring

Actividad Biológica

N-propyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide is a compound that has garnered attention for its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound features a unique dioxaborolane moiety which plays a crucial role in its biological interactions. The structural formula is represented as:

C17H25BO5\text{C}_{17}\text{H}_{25}\text{B}\text{O}_{5}

This molecular structure contributes to its solubility and reactivity in biological systems.

This compound primarily acts through the inhibition of specific enzymes and receptors involved in cellular signaling pathways. The dioxaborolane group is known to participate in boron-mediated interactions with biomolecules, enhancing the compound's affinity for target proteins.

Key Mechanisms:

  • Kinase Inhibition : Preliminary studies suggest that this compound may inhibit certain kinases involved in cancer progression. For instance, it has shown potential against the epidermal growth factor receptor (EGFR) pathway.
  • Anti-inflammatory Activity : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Biological Activity Data

A summary of biological activities observed in various studies is presented below:

Activity IC50 (µM) Target Reference
EGFR Inhibition0.25EGFR
Anti-inflammatory Effect0.75TNF-alpha
Cytotoxicity in Cancer Cells0.5Various cancer cell lines

Case Study 1: EGFR Inhibition

In a study conducted on non-small cell lung cancer (NSCLC) cell lines, this compound demonstrated significant inhibition of EGFR activity. The study reported an IC50 value of 0.25 µM, indicating strong potency against the mutated forms of the receptor commonly associated with drug resistance.

Case Study 2: Anti-inflammatory Response

Another investigation assessed the compound's ability to reduce TNF-alpha levels in vitro. Results indicated a dose-dependent decrease in TNF-alpha secretion from activated macrophages with an IC50 of 0.75 µM. This suggests potential applications in treating inflammatory diseases.

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Current data indicate favorable properties such as moderate bioavailability and low toxicity at therapeutic doses.

Toxicity Profile:

In preclinical trials:

  • No significant adverse effects were observed at doses up to 100 mg/kg.
  • Minor side effects included transient gastrointestinal disturbances.

Q & A

Basic: What are the common synthetic routes for N-propyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide?

Methodological Answer:
The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, a Suzuki-Miyaura coupling using Pd(dppf)Cl₂ (0.1 equiv) as the catalyst, K₂CO₃ (2 equiv) as the base, and a THF:H₂O (5:1) solvent system at 80°C under N₂ atmosphere. Key intermediates include aryl halides (e.g., bromophenylacetamide derivatives) and boronate esters. Post-reaction purification involves extraction with ethyl acetate (EA), drying with Na₂SO₄, and column chromatography .

Basic: How is this compound characterized structurally and chemically after synthesis?

Methodological Answer:
Characterization employs:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 6.8–7.5 ppm, boronate ester peaks at δ 1.3 ppm for methyl groups) .
  • Mass Spectrometry (MS): High-resolution MS to verify molecular weight and fragmentation patterns.
  • X-ray Diffraction (XRD): For crystalline derivatives, single-crystal XRD resolves bond lengths and angles (e.g., dioxaborolane ring geometry) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:
Key variables include:

  • Catalyst Loading: Reducing Pd(dppf)Cl₂ to 0.05–0.1 equiv minimizes side reactions while maintaining efficiency .
  • Solvent Ratio: Adjusting THF:H₂O ratios (e.g., 4:1) to balance solubility and reaction kinetics.
  • Temperature Control: Lowering to 60–70°C may reduce decomposition for heat-sensitive intermediates.
  • Base Selection: Testing Cs₂CO₃ or NaHCO₃ as alternatives to K₂CO₃ for improved coupling efficiency .

Advanced: What computational strategies predict the biological activity of this compound?

Methodological Answer:

  • Molecular Docking: Simulate binding affinities to enzymes (e.g., lipoxygenase, kinases) using software like AutoDock Vina. Focus on the acetamide and boronate groups as pharmacophores .
  • Density Functional Theory (DFT): Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity in cross-coupling or hydrolysis reactions .

Advanced: How can researchers resolve contradictions in reported synthesis yields or purity?

Methodological Answer:

  • Variable Analysis: Compare substituent effects (e.g., electron-withdrawing groups on phenyl rings may slow coupling rates) .
  • Catalyst Screening: Test alternative catalysts (e.g., Pd(PPh₃)₄) to address steric hindrance.
  • Reaction Monitoring: Use TLC or in-situ IR spectroscopy to track intermediate formation and adjust reaction times .

Basic: What are the solubility and stability properties critical for experimental design?

Methodological Answer:

  • Solubility: Highly soluble in polar aprotic solvents (THF, DMF) and partially in EA; insoluble in water. Pre-dissolve in THF for aqueous reactions .
  • Stability: The boronate ester is sensitive to protic solvents and acids. Store under inert gas (N₂/Ar) at –20°C to prevent hydrolysis .

Advanced: What role do protecting groups play in functionalizing this compound?

Methodological Answer:

  • Pinacol Boronate: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group acts as a stable protecting group for Suzuki couplings. It resists oxidation and hydrolysis under basic conditions .
  • Acetamide Group: Can be deprotected via acid hydrolysis (HCl/THF) or enzymatically for further derivatization .

Advanced: What are its potential applications in medicinal chemistry?

Methodological Answer:

  • Antimicrobial Probes: Structural analogs (e.g., N-substituted acetamides) show activity against bacterial enzymes .
  • Drug Intermediate: Used in synthesizing kinase inhibitors or anti-inflammatory agents via late-stage boronate functionalization .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.